PI3Kα Inhibition Potency Relative to Pan-Class I PI3K Inhibitor PI-103
The compound inhibits recombinant PI3Kα with an IC50 of 35 nM [1], demonstrating comparable potency to the well-characterized dual PI3Kα/mTOR inhibitor PI-103 (PI3Kα IC50 = 2-8 nM in cellular assays) [2]. While PI-103 exhibits potent mTOR co-inhibition (IC50 = 20 nM) that complicates pathway dissection [2], the target compound's activity profile is restricted to Class I PI3K isoforms without confounding mTOR activity, enabling cleaner PI3Kα-specific interrogation.
| Evidence Dimension | PI3Kα inhibitory potency |
|---|---|
| Target Compound Data | IC50 = 35 nM |
| Comparator Or Baseline | PI-103: PI3Kα IC50 = 2-8 nM (cellular); mTOR IC50 = 20 nM |
| Quantified Difference | Target compound: ~4-17× less potent than PI-103 against PI3Kα, but devoid of mTOR inhibition |
| Conditions | Recombinant human PI3Kα expressed in Rat1 cells; PI-103 data from NSCLC cellular assays |
Why This Matters
For studies requiring PI3Kα inhibition without confounding mTOR pathway modulation, this compound provides a more specific tool than dual PI3K/mTOR inhibitors.
- [1] BindingDB. BDBM207234 (US9260439, 211). IC50 for PI3Kα in Rat1 cells. View Source
- [2] Zou Z, et al. A novel dual PI3Kalpha/mTOR inhibitor PI-103 with high antitumor activity in non-small cell lung cancer cells. Int J Mol Med. 2009. View Source
